molecular formula C20H21F4N3O5 B1145643 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-7-(3-Methyl-1-piperazinyl)-4-oxo-, 2, CAS No. 1215348-50-7

3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-7-(3-Methyl-1-piperazinyl)-4-oxo-, 2,

Cat. No.: B1145643
CAS No.: 1215348-50-7
M. Wt: 459.3914528
InChI Key:
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Description

3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-7-(3-Methyl-1-piperazinyl)-4-oxo-, 2, is a synthetic organic compound belonging to the quinolone class of antibiotics. These compounds are known for their broad-spectrum antibacterial activity and are widely used in the treatment of various bacterial infections.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-7-(3-Methyl-1-piperazinyl)-4-oxo-, 2, typically involves multiple steps:

    Cyclopropylamine Reaction: The initial step involves the reaction of cyclopropylamine with a suitable quinoline derivative.

    Fluorination: Introduction of the fluorine atom at the 6-position is achieved using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI).

    Piperazine Substitution: The 7-position is substituted with 3-Methyl-1-piperazine through nucleophilic substitution.

    Oxidation: The final step involves oxidation to form the 4-oxo group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxo derivatives.

    Reduction: Reduction reactions can convert the 4-oxo group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of hydroxyquinolines.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions.

    Synthesis: Intermediate in the synthesis of more complex molecules.

Biology

    Antibacterial Activity: Effective against a wide range of Gram-positive and Gram-negative bacteria.

    Enzyme Inhibition: Inhibits bacterial DNA gyrase and topoisomerase IV.

Medicine

    Antibiotics: Used in the treatment of respiratory, urinary tract, and gastrointestinal infections.

    Cancer Research: Investigated for potential anticancer properties.

Industry

    Pharmaceuticals: Key ingredient in the production of various antibacterial drugs.

    Agriculture: Used in the development of antibacterial agents for plant protection.

Mechanism of Action

The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately causing cell death.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: Another quinolone antibiotic with a similar structure but different substituents.

    Levofloxacin: A fluoroquinolone with a broader spectrum of activity.

    Norfloxacin: A quinolone with a different piperazine substitution.

Uniqueness

3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-7-(3-Methyl-1-piperazinyl)-4-oxo-, 2, is unique due to its specific substituents, which confer distinct antibacterial properties and pharmacokinetic profiles compared to other quinolones.

Properties

CAS No.

1215348-50-7

Molecular Formula

C20H21F4N3O5

Molecular Weight

459.3914528

Synonyms

3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-7-(3-Methyl-1-piperazinyl)-4-oxo-, 2,2,2-trifluoroacetate

Origin of Product

United States

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